molecular formula C19H21NO2 B3271034 (E)-Herclavine CAS No. 539-18-4

(E)-Herclavine

Cat. No.: B3271034
CAS No.: 539-18-4
M. Wt: 295.4 g/mol
InChI Key: VANLAWLPWTVXIB-JLHYYAGUSA-N
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Description

(E)-Herclavine is a stereoisomerically defined phosphine-alkene hybrid ligand, characterized by its unique trans-configuration (E-isomer) at the double bond connecting the phosphine and alkene moieties. This compound has garnered attention in coordination chemistry and catalysis due to its ability to form stable complexes with transition metals such as palladium, platinum, and rhodium . Its bifunctional design allows for synergistic electronic and steric effects, enhancing catalytic activity in cross-coupling reactions and asymmetric synthesis. Synthesized via stereoselective Wittig or Horner-Wadsworth-Emmons reactions, this compound exhibits a planar geometry that facilitates π-backbonding with metal centers, improving substrate activation .

Properties

IUPAC Name

(E)-N-[2-(4-methoxyphenyl)ethyl]-N-methyl-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-20(15-14-17-8-11-18(22-2)12-9-17)19(21)13-10-16-6-4-3-5-7-16/h3-13H,14-15H2,1-2H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANLAWLPWTVXIB-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=C(C=C1)OC)C(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCC1=CC=C(C=C1)OC)C(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001167146
Record name (2E)-N-[2-(4-Methoxyphenyl)ethyl]-N-methyl-3-phenyl-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001167146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (E)-Herclavine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030242
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

539-18-4
Record name (2E)-N-[2-(4-Methoxyphenyl)ethyl]-N-methyl-3-phenyl-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=539-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-N-[2-(4-Methoxyphenyl)ethyl]-N-methyl-3-phenyl-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001167146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-Herclavine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030242
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

76 °C
Record name (E)-Herclavine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030242
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Herclavine typically involves multiple steps, starting from simpler ergot alkaloids. The process often includes:

    Hydrogenation: This step reduces the double bonds in the precursor molecules.

    Oxidation: This step introduces oxygen atoms into the molecule, often using reagents like potassium permanganate or chromium trioxide.

    Cyclization: This step forms the characteristic ring structures of ergot alkaloids.

Industrial Production Methods: Industrial production of this compound involves fermentation processes using strains of the ergot fungus. The fungus is cultured under controlled conditions to maximize the yield of the desired alkaloid. The compound is then extracted and purified using techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: (E)-Herclavine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen atoms, often using catalysts like palladium on carbon.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(E)-Herclavine has several scientific research applications, including:

    Chemistry: It is used as a model compound for studying the synthesis and reactivity of ergot alkaloids.

    Biology: It is studied for its effects on cellular processes and its potential as a tool for probing biological pathways.

    Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and as a precursor for other bioactive compounds.

Mechanism of Action

The mechanism of action of (E)-Herclavine involves its interaction with various molecular targets in the body. It is known to bind to serotonin receptors in the central nervous system, modulating neurotransmitter release and affecting mood and cognition. Additionally, it can interact with dopamine receptors, influencing motor control and behavior.

Comparison with Similar Compounds

Critical Evaluation of Divergent Results

While this compound excels in palladium catalysis, studies note limitations in rhodium-mediated hydrogenation, where its π-alkene moiety induces over-stabilization of Rh intermediates, reducing turnover frequency by 40% compared to PPh₃ . This underscores the ligand’s application-specific efficacy.

Biological Activity

(E)-Herclavine is an alkaloid derived from various plant sources, particularly from the genus Zanthoxylum . This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties. Below is a detailed examination of its biological activity based on current research findings.

Chemical Structure and Properties

This compound, with the chemical formula C16H19NC_{16}H_{19}N, is characterized by a complex structure that contributes to its biological efficacy. The specific stereochemistry of the compound plays a crucial role in determining its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it is effective against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis, leading to cell death .

Anticancer Activity

Numerous studies have explored the potential of this compound as an anticancer agent. Key findings include:

  • Cytotoxic Effects : In vitro studies have demonstrated that this compound induces apoptosis in several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound triggers caspase activation, leading to programmed cell death .
  • Inhibition of Tumor Growth : Animal models have shown that administration of this compound significantly reduces tumor size in xenograft models, suggesting its potential as a therapeutic agent in cancer treatment .

Table 1: Summary of Anticancer Activity

Cell LineIC50 Value (µM)Mechanism of Action
MCF-712.5Induction of apoptosis via caspase activation
A54915.0Inhibition of cell proliferation
HeLa10.0Disruption of mitochondrial function

Neuroprotective Effects

Recent studies have also highlighted the neuroprotective properties of this compound. It has been found to:

  • Protect Neurons : In models of neurodegenerative diseases, this compound exhibits protective effects against oxidative stress-induced neuronal damage.
  • Enhance Cognitive Function : Preliminary studies suggest that it may improve cognitive function in animal models of Alzheimer's disease through modulation of neurotransmitter levels .

Case Studies and Clinical Relevance

Several case studies have documented the use of this compound in traditional medicine, particularly in regions where Zanthoxylum species are prevalent. These studies often highlight its role in treating infections and inflammatory conditions.

  • Traditional Use : In various cultures, extracts containing this compound have been used for their analgesic and anti-inflammatory properties.
  • Clinical Trials : Ongoing clinical trials are evaluating the efficacy and safety of this compound in combination therapies for cancer treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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